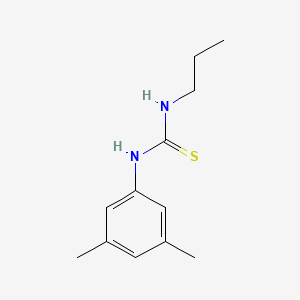![molecular formula C24H20F3NO3 B3988532 3-[4-(benzyloxy)-3-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3988532.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]acrylamide
Übersicht
Beschreibung
3-[4-(benzyloxy)-3-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]acrylamide is a chemical compound that has gained significant interest in the scientific community due to its potential use in a variety of research applications. This compound is commonly referred to as BTPA and is a member of the acrylamide family of compounds. In
Wirkmechanismus
The mechanism of action of BTPA involves the formation of a covalent bond between the compound and the ROS. This covalent bond results in the formation of a fluorescent adduct that can be detected using fluorescence microscopy. The selectivity of BTPA for ROS is thought to be due to the presence of the trifluoromethyl group, which enhances the reactivity of the compound towards ROS.
Biochemical and Physiological Effects:
BTPA has been shown to have minimal biochemical and physiological effects in cells and animals. This makes it an ideal probe for the detection of ROS in living systems, as it does not interfere with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BTPA is its high selectivity for ROS. This makes it an ideal probe for the detection of ROS in living cells and animals. Additionally, BTPA is relatively easy to synthesize and has minimal biochemical and physiological effects. However, one of the limitations of BTPA is its low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in research.
Zukünftige Richtungen
There are several future directions for research involving BTPA. One area of research involves the use of BTPA as a diagnostic tool for the detection of ROS in patients with various diseases. Another area of research involves the development of new fluorescent probes based on the structure of BTPA. These probes could be used to detect other reactive species in cells and animals. Finally, there is potential for the development of new therapeutic agents based on the structure of BTPA. These agents could be used to target ROS in various diseases.
Wissenschaftliche Forschungsanwendungen
BTPA has been shown to have potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of BTPA as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are known to play a role in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. BTPA has been shown to be highly selective for ROS and can be used to detect ROS in living cells.
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3NO3/c1-30-22-14-17(10-12-21(22)31-16-18-6-3-2-4-7-18)11-13-23(29)28-20-9-5-8-19(15-20)24(25,26)27/h2-15H,16H2,1H3,(H,28,29)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCEMCOTSBGGP-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-5-(3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3988465.png)
![3,4-dihydro-2H,6H,7H-chromeno[2',3':4,5]pyrimido[2,1-b][1,3]thiazine-6,7-dione](/img/structure/B3988471.png)
![4-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3988475.png)
![2-{benzyl[(4-chlorophenyl)thio]amino}pyridine](/img/structure/B3988488.png)
![7-[(3-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3988490.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-furamide](/img/structure/B3988494.png)
![5-(4-chlorophenyl)-7-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3988498.png)

![5-butyl-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3988510.png)

![2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B3988517.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3988520.png)
![1-{1,3-dimethyl-2,4,6-trioxo-5-[2-(4-pyridinyl)ethyl]hexahydro-5-pyrimidinyl}cyclohexanecarbonitrile](/img/structure/B3988523.png)
![8-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B3988529.png)